Research-grade 4-fluorophenyl isocyanide (CAS 24075-34-1) solving the need for a stable, electron-deficient aryl isocyanide in multicomponent reactions and coordination chemistry.
≥95% purity; ships ambient. Available for immediate procurement.
1-Fluoro-4-isocyanobenzene (CAS 24075-34-1) is a highly versatile aryl isocyanide utilized extensively as a building block in multicomponent reactions (such as Ugi, Passerini, and Groebke-Blackburn-Bienaymé) and as a strongly π-accepting ligand in coordination chemistry. Unlike aliphatic isocyanides, it provides a conjugated aromatic system that facilitates π–π stacking, while the para-fluoro substituent exerts a specific inductive electron-withdrawing effect without adding excessive steric bulk. For procurement professionals and synthetic chemists, this compound represents an optimal balance of reactivity, atom economy, and structural tunability, making it a critical reagent for synthesizing bioactive heterocycles, luminescent transition metal complexes, and advanced plasmonic nanosensors [1].
Generic substitution of 1-fluoro-4-isocyanobenzene with either unsubstituted phenyl isocyanide or aliphatic alternatives fundamentally alters both chemical reactivity and final material properties. In medicinal chemistry, replacing the 4-fluorophenyl group with an aliphatic ring (e.g., cyclohexyl isocyanide) during multicomponent synthesis can lead to a complete loss of biological potency due to the absence of critical aryl π-interactions [1]. In materials science, substituting it with unsubstituted phenyl isocyanide changes the supramolecular assembly of metal complexes, shifting crystal packing from two-dimensional sheets to one-dimensional chains, which drastically alters solid-state luminescence [2]. Furthermore, the fluorine atom provides a unique spectroscopic handle and orientation stability that makes it irreplaceable as a reporter in high-resolution surface-enhanced Raman spectroscopy (SERS) thermometry [3].
In the optimization of imidazolopiperazine antimalarial agents via the Groebke-Blackburn-Bienaymé reaction, the choice of isocyanide dictates the potency of the resulting R3 aniline moiety. Studies demonstrated that utilizing 1-fluoro-4-isocyanobenzene maintained high cellular potency, whereas substitution with cyclohexyl isocyanide resulted in a total loss of activity. Furthermore, compared to 3,4-difluorophenyl isocyanide, the 4-fluoro variant provided equivalent efficacy but with superior atom economy, establishing it as the optimal building block for this scaffold [1].
| Evidence Dimension | Biological potency and atom economy in SAR optimization |
| Target Compound Data | Maintained high potency; optimal atom economy (single F substitution) |
| Comparator Or Baseline | Cyclohexyl isocyanide (100% loss of potency) / 3,4-Difluorophenyl isocyanide (No additional potency boost) |
| Quantified Difference | Total loss of target activity with aliphatic substitution; lower atom economy with di-fluoro substitution. |
| Conditions | Cell-based proliferation assay following Groebke-Blackburn-Bienaymé synthesis |
For medicinal chemistry procurement, this compound is the most efficient isocyanide for installing para-substituted aryl groups without sacrificing potency or inflating molecular weight.
The structural behavior of neutral Pt(II) and Pd(II) aryl isocyanide complexes is highly dependent on the isocyanide ligand. While coordination with unsubstituted phenyl isocyanide or p-tolyl isocyanide yields extended 1D chains with M···M distances of 3.24–3.34 Å, the use of 1-fluoro-4-isocyanobenzene fundamentally alters the crystal packing. The 4-fluoro derivative forms an intermediate structure characterized by two-dimensional sheets driven by π–π stacking interactions between dimers, which directly dictates the solid-state luminescence properties of the material[1].
| Evidence Dimension | Supramolecular crystal packing and metallophilic assembly |
| Target Compound Data | Forms 2D sheets via π–π stacking interactions |
| Comparator Or Baseline | Phenyl isocyanide / p-Tolyl isocyanide (Forms 1D extended chains with 3.24–3.34 Å M···M distances) |
| Quantified Difference | Shift from 1-dimensional metallophilic chains to 2-dimensional stacked sheets. |
| Conditions | X-ray crystallographic analysis of cis-M(CNAr)2Cl2 complexes (M = Pt, Pd) |
Materials scientists must procure the 4-fluoro variant when engineering 2D luminescent architectures, as generic phenyl isocyanides will default to 1D chain assemblies.
1-Fluoro-4-isocyanobenzene (FPIC) is uniquely suited as a photothermal reporter in Surface-Enhanced Raman Spectroscopy (SERS). When adsorbed onto gold nanoparticles, the orientation of FPIC changes with temperature, causing a highly sensitive shift in the N≡C Raman stretching band. This allows for spatial temperature profiling with a sensitivity of <0.8 °C and submicrometer resolution. Its specific electronic profile and binding stability make it superior to generic probes for monitoring local temperature gradients in complex environments, such as plasmonic nanojets or living cells [1].
| Evidence Dimension | Temperature measurement sensitivity via Raman shift |
| Target Compound Data | Enables spatial temperature profiling with <0.8 °C sensitivity |
| Comparator Or Baseline | Standard bulk thermometry or non-isocyanide SERS probes (Lack submicrometer spatial resolution) |
| Quantified Difference | Provides submicrometer spatial resolution and highly sensitive N≡C band shifts not achievable with standard probes. |
| Conditions | SERS measurement on Au nanoparticles under photothermal excitation |
For analytical chemists developing nanoscale sensors, FPIC provides a reliable, highly sensitive spectroscopic handle that cannot be replicated by non-fluorinated or aliphatic alternatives.
1-Fluoro-4-isocyanobenzene is the reagent of choice for Ugi, Passerini, and Groebke-Blackburn-Bienaymé reactions when targeting para-fluorophenyl-substituted scaffolds. It ensures the retention of critical π–π interactions necessary for biological activity while offering better atom economy than multi-fluorinated analogs [1].
In inorganic and materials chemistry, this compound is procured to synthesize Pt(II), Pd(II), and Re(I) complexes. Its specific steric and electronic parameters force unique 2D supramolecular assemblies and modulate metal-to-ligand charge transfer (MLCT) states, making it essential for developing novel luminescent materials [2].
Due to the temperature-dependent shift of its isocyano Raman band, 1-fluoro-4-isocyanobenzene is highly recommended as a surface-bound reporter on gold nanoparticles. It enables precise, submicrometer SERS-based temperature mapping in catalytic systems and biological microenvironments [3].